molecular formula C6H5N3O B026582 1-Hydroxybenzotriazole CAS No. 2592-95-2

1-Hydroxybenzotriazole

Cat. No.: B026582
CAS No.: 2592-95-2
M. Wt: 135.12 g/mol
InChI Key: ASOKPJOREAFHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxybenzotriazole is a member of benzotriazoles.

Mechanism of Action

Target of Action

1-Hydroxybenzotriazole (HOBt) is an organic compound that is primarily used in peptide synthesis . Its primary targets are the carboxyl groups of amino acids, which it helps to activate for peptide bond formation .

Mode of Action

HOBt acts as a coupling reagent in peptide synthesis . It is used to produce activated esters of amino acids, which are then able to form peptide bonds with other amino acids . HOBt itself becomes part of the activated ester, and is later removed during the reaction . This process helps to suppress the racemization of chiral molecules, improving the efficiency of peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by HOBt is peptide synthesis . By facilitating the formation of peptide bonds, HOBt plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms .

Pharmacokinetics

It’s worth noting that hobt is a small, relatively nonpolar molecule, which suggests that it could potentially be well-absorbed and distributed throughout the body if it were administered as a drug .

Result of Action

The primary result of HOBt’s action is the formation of peptide bonds, leading to the synthesis of peptides and proteins . This can have a wide range of downstream effects, depending on the specific peptides or proteins being synthesized .

Action Environment

HOBt is typically used in a laboratory setting, under carefully controlled conditions . Factors such as temperature, pH, and the presence of other reagents can all influence its action and efficacy . It’s also worth noting that HOBt is sensitive to moisture and can be explosive when dry , so proper storage and handling are essential for its safe use.

Biological Activity

1-Hydroxybenzotriazole (HOBt) is a compound with diverse applications in organic synthesis and biological systems. Its biological activity has garnered attention due to its role in various biochemical processes, particularly in peptide synthesis and as a potential therapeutic agent. This article explores the biological activity of HOBt, highlighting its mechanisms, applications, and relevant case studies.

This compound is an aromatic compound with the molecular formula C6H5N3OC_6H_5N_3O. It is commonly used as a coupling agent in peptide synthesis, particularly in the presence of dicyclohexylcarbodiimide (DCC), where it helps reduce racemization during the formation of amide bonds.

Mechanisms of Biological Activity

1. Pro-Apoptotic Effects:
Recent studies have demonstrated that HOBt derivatives possess significant pro-apoptotic properties, particularly against cancer cell lines. For instance, a study reported that novel triterpenic acid-benzotriazole esters, including HOBt, showed dose-dependent reductions in cell viability in A375 melanoma cells. The mechanism involved the induction of apoptosis characterized by nuclear shrinkage and upregulation of pro-apoptotic genes such as Bax, alongside downregulation of anti-apoptotic genes like Bcl-2 .

2. Enzymatic Reactions:
HOBt acts as a competitive inhibitor in enzymatic reactions involving laccase and horseradish peroxidase (HRP). In experiments, high concentrations of HOBt (5 mM) inhibited the oxidation of guaiacol by these enzymes, indicating its potential role as an enzyme regulator . This inhibition suggests that HOBt can modulate oxidative processes in biological systems.

3. Peptide Synthesis:
In synthetic chemistry, HOBt is crucial for facilitating racemization-free peptide synthesis. By acting as a mediator in coupling reactions, it enhances the efficiency and selectivity of peptide bond formation while minimizing unwanted side reactions .

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of various HOBt derivatives on A375 melanoma cells. The results indicated that compounds synthesized from HOBt exhibited stronger cytotoxic activities compared to their parent compounds. Specifically, at a concentration of 50 μM, certain derivatives reduced cell viability to 62.5% compared to untreated controls . The study utilized quantitative real-time PCR to confirm the modulation of apoptotic gene expression.

Case Study 2: Enzymatic Inhibition

Research on the role of HOBt in oxidation reactions revealed its capacity to inhibit laccase activity significantly. The Lineweaver-Burk analysis demonstrated that at elevated concentrations (5 mM), HOBt effectively inhibited enzyme activity, suggesting its potential application in controlling oxidative stress within biological systems .

Data Tables

Property Value
Molecular FormulaC₆H₅N₃O
Role in Peptide SynthesisReduces racemization
Pro-Apoptotic ActivityInduces apoptosis in cancer cells
Enzyme InhibitionCompetitive inhibitor for laccase and HRP

Scientific Research Applications

Peptide Synthesis

HOBt is predominantly recognized for its role in peptide synthesis, where it facilitates the formation of amide bonds between amino acids. It acts as a coupling reagent, particularly in the carbodiimide method, which helps to prevent racemization during the reaction process. The use of HOBt allows for more efficient coupling reactions, yielding higher purity peptides.

Case Study: Racemization-Free Peptide Synthesis

A study demonstrated the simultaneous use of HOBt and copper(II) chloride as additives in peptide synthesis via the carbodiimide method. This combination significantly reduced racemization and improved the overall yield of the desired peptide product .

Ester Hydrolysis

HOBt exhibits potent esterolytic activity, particularly towards activated esters such as p-nitrophenyl diphenyl phosphate (PNPDPP). Research indicates that HOBt can effectively hydrolyze these esters in cationic micelles at physiological pH levels, making it a valuable reagent in synthetic organic chemistry .

Computational Insights

Computational studies have elucidated the nucleophilic character of HOBt and its derivatives. These studies employed density functional theory (DFT) methods to analyze the geometries and reactivity of HOBt, confirming its effectiveness as a catalyst for ester hydrolysis .

Enzymatic Processes

In addition to its role in chemical synthesis, HOBt has been shown to act as a mediator in enzymatic bleaching processes within the paper and pulp industry. Its ability to facilitate atmospheric oxidation enhances the efficiency of these processes while minimizing environmental impact.

Comparison with Other Coupling Agents

HOBt is often compared with other coupling agents like N-Hydroxysuccinimide (NHS) and 2-Hydroxybenzylamine. Below is a comparative table highlighting their unique features:

Compound NameStructure TypePrimary UseUnique Feature
1-HydroxybenzotriazoleBenzotriazole derivativePeptide synthesisEffective racemization suppressor
N-HydroxysuccinimideSuccinimide derivativePeptide couplingMore soluble; less effective at suppressing racemization
2-HydroxybenzylamineAmino compoundOrganic synthesisDifferent reactivity profile
NHS EsterEster derivativeCoupling agentHigher solubility; less stability

HOBt stands out due to its specific ability to suppress racemization while facilitating efficient amide bond formation, making it particularly valuable in peptide synthesis compared to other similar compounds.

Q & A

Basic Research Questions

Q. What is the role of HOBt in suppressing racemization during peptide synthesis, and how is it methodologically integrated into coupling reactions?

HOBt acts as a racemization suppressor by forming active esters with carboxyl groups, reducing the likelihood of chiral center inversion in amino acids. Methodologically, it is typically used with carbodiimide coupling agents (e.g., EDC or DIC) in a 1:1:1 molar ratio (carbodiimide:HOBt:carboxylic acid) under anhydrous conditions. The reaction is performed in polar aprotic solvents (e.g., DMF or DCM) at 0–25°C, with progress monitored by TLC or HPLC to confirm ester formation .

Q. How do researchers characterize the purity and stability of HOBt hydrate in experimental settings?

Purity is assessed via HPLC (C18 column, UV detection at 254 nm) or titration with iodometric reagents to quantify active hydroxyl groups. Stability is evaluated by thermogravimetric analysis (TGA) to determine dehydration kinetics and differential scanning calorimetry (DSC) to identify melting points (155–160°C for hydrated forms). Storage recommendations include desiccation at –20°C in airtight containers to prevent hydrolysis .

Q. What solvent systems are optimal for HOBt-mediated amide bond formation, and how do polar protic solvents impact reaction efficiency?

Polar aprotic solvents (DMF, DCM) are preferred due to HOBt’s limited solubility in water (1.2 g/L at 25°C). Polar protic solvents (e.g., methanol) reduce coupling efficiency by competing with HOBt for activation sites, leading to lower yields. Solvent choice is validated by comparing reaction kinetics via NMR or LC-MS to track intermediate ester formation .

Advanced Research Questions

Q. How can polymer-supported HOBt derivatives improve recyclability in automated combinatorial synthesis?

Polymer-bound HOBt (e.g., polystyrene- or PEG-supported variants) enables iterative acylation without intermediate purification. For example, after coupling carboxylic acids with carbodiimides, the polymer-HOBt conjugate is filtered and reused for subsequent cycles. This method reduces waste and is validated by measuring yield consistency (>95% over 5 cycles) via mass balance analysis .

Q. What experimental strategies resolve contradictions in reported yields for HOBt-mediated phosphorylation of nucleosides?

Discrepancies arise from varying activation times (30–120 min) and moisture levels. A systematic approach involves:

  • Conducting kinetic studies under inert atmosphere (argon) to minimize hydrolysis.
  • Using ³¹P NMR to monitor phosphoester formation in real time.
  • Comparing anhydrous HOBt (stored over molecular sieves) vs. hydrated forms, as water content >5% reduces phosphorylation efficiency by 30–40% .

Q. How does HOBt interact with transition-metal complexes (e.g., Rh³⁺) in aqueous media, and what analytical techniques elucidate binding modes?

HOBt coordinates with Rh³⁺ via its hydroxyl and triazole nitrogen atoms, forming stable chelates. Binding is studied using UV-Vis spectroscopy (λmax shifts from 450 nm to 520 nm upon complexation) and X-ray crystallography. Competitive titration with EDTA confirms stoichiometry (1:1 Rh:HOBt), while cyclic voltammetry reveals redox stability in pH 7–9 buffers .

Q. What mechanistic insights explain HOBt’s dual role in acylating cysteine residues in viral enzymes and suppressing side reactions in solid-phase peptide synthesis?

HOBt’s electrophilic ester intermediates selectively acylate nucleophilic cysteine thiols in viral proteases (e.g., SARS-CoV-2 Mpro) via Michael addition. In peptide synthesis, this reactivity is mitigated by using excess HOBt (2–3 eq.) to outcompete thiol-containing side chains. Mechanistic studies employ MALDI-TOF to track cysteine adducts and DFT calculations to model transition-state energies .

Q. Methodological Design & Data Analysis

Q. How should researchers design controlled experiments to evaluate HOBt’s efficiency relative to newer coupling agents (e.g., OxymaPure)?

  • Use a standardized peptide model (e.g., Gly-Phe-Val) synthesized under identical conditions (solvent, temperature, molar ratios).
  • Compare coupling kinetics via inline FTIR to track active ester formation.
  • Quantify racemization by chiral HPLC (CSP column) and side products by LC-MS.
  • Statistical analysis (ANOVA) identifies significant differences in yield and purity .

Q. What computational tools are effective for predicting HOBt’s tautomeric stability in different pH environments?

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level calculates energy differences between tautomers (1-hydroxy vs. 2-hydroxy). Solvent effects are modeled using the COSMO-RS framework. Experimental validation involves UV-Vis pH titrations (pKa ≈ 4.9 for hydroxyl proton) and ¹H NMR in D₂O to track proton exchange rates .

Q. Handling & Optimization

Q. What precautions are critical when using HOBt in high-temperature (>80°C) reactions, given its exothermic decomposition risks?

  • Conduct small-scale DSC/TGA to identify decomposition onset (~180°C).
  • Use reflux condensers and inert gas sparging to minimize oxygen exposure.
  • Monitor pressure buildup in sealed vessels via in situ Raman spectroscopy.
  • Safety protocols align with NFPA 704 ratings (Health: 2, Flammability: 1) .

Properties

IUPAC Name

1-hydroxybenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-9-6-4-2-1-3-5(6)7-8-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOKPJOREAFHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40150-21-8 (hydrochloride salt), 63307-62-0 (ammonium salt)
Record name 1-Hydroxybenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3044627
Record name 1-Hydroxybenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Light yellow fine crystals with lumps; [Sigma-Aldrich MSDS]
Record name 1-Hydroxybenzotriazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19370
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24825454
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2592-95-2
Record name 1-Hydroxybenzotriazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxybenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzotriazole, 1-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hydroxybenzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxybenzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Hydroxybenzotriazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2T929DMG4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

H2O: 1H-benzotriazole monohydrate
Name
1H-benzotriazole monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Because 36 could be prepared very cleanly without any of the bis-acylated product using PS-CCD or PyBOP, ester 36 was converted to N-methyl amide 38 (Scheme 6). Ester 36 was cleanly obtained on a preparative scale from 35 using PS-CCD and HOBt in the absence of base. After purification of 36 only by filtration and aqueous extraction, heating at 90° C. in toluene under anhydrous conditions provided the desired amide product 38 in 93% yield over the two steps.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-methyl amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin (100 mg, 48 umol, 1.0 eq) was dissolved in 1 mL DMF and glucosamine hydrochloride was added (31 mg, 144 umol, 3.0 eq). The mixture was stirred vigorously for 30 minutes (the glucosamine hydrochloride did not fully dissolve), DIPEA (60 uL, 344 umol, 7.2 eq) was added and the mixture stirred vigorously for a further 30 minutes. A solution of benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP, 50 mg, 96 umol, 2.0 eq) and 1-hydroxybenzotriazole (14 mg, 104 umol, 2.2 eq) in 500 uL DMF was prepared. The PyBOP solution was added in 5 batches of 60 uL at intervals of 5 minutes to the vigorously stirred suspension of the other reaction components. The reaction was stirred an additional 30 minutes then precipitated into acetonitrile. The solid was collected by centrifugation, taken up in 1 mL N,N-dimethylformamide and treated with 200 uL piperidine for 30 minutes. Precipitation into ether was followed by centrifugation and the solid washed with acetonitrile. Reverse-phase preparative HPLC (10-70% acetonitrile in water containing 0.1% trifluoroacetic acid over 120 minutes) gave a compound of formula III where R15 is —CH2CH2—NH—(CH2)9CH3 and R22 is —N-(D-glucosamine as its trifluoroacetate salt.
Name
Quantity
500 μL
Type
solvent
Reaction Step One
[Compound]
Name
Nvan-(N-Fmoc-2-n-decylaminoethyl) vancomycin
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 μL
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

H2O (695 mg, 3.62 mmol) was added to a suspension of (5-fluoro-pyridin-2-yl)-hydrazine (418 mg, 3.29 mmol), Intermediate 84b (840 mg, 3.29 mmol), and EDC (44.0 mg, 0.33 mmol) in DMF (25.0 mL). The reaction was stirred overnight then partitioned between EtOAc and water. The aqueous layer was then extracted with EtOAc (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated in vacuo. The residue was purified by FCC, using 0-10% [2M NH3 in MeOH] in DCM, to give the title compound (1.16 g, 99%). LCMS (Method 1): Rt 2.06 mins, m/z 353.3 [MH+].
Name
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step One
Name
Intermediate 84b
Quantity
840 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods V

Procedure details

Referring to FIG. 1, 1-hydroxybenzotriazole-6-carboxylic acid is formed in two steps from 4-chloro-3-nitrobenzoic acid. In the first step, 4-chloro-3-nitrobenzoic acid and hydrazine monohydrate are heated at reflux in ethanol to yield a crude precipitate. In the second step, the crude precipitate is dissolved in water and acidified with HCl to pH 1 to yield 1-hydroxybenzotriazole, a peach colored precipitate. Confirmation of the compound can be conducted by NMR spectroscopy and high resolution mass spectroscopy (HRMS), as well as other detection methods determined by one of skill in the art.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
crude precipitate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Hydroxybenzotriazole
1-Hydroxybenzotriazole
1-Hydroxybenzotriazole
1-Hydroxybenzotriazole
1-Hydroxybenzotriazole
1-Hydroxybenzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.